molecular formula C7H8ClN3O2 B1372367 Methyl (6-chloropyrimidin-4-yl)glycinate CAS No. 1086386-57-3

Methyl (6-chloropyrimidin-4-yl)glycinate

Cat. No.: B1372367
CAS No.: 1086386-57-3
M. Wt: 201.61 g/mol
InChI Key: OGNLKIOVRIFRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6-chloropyrimidin-4-yl)glycinate is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

Methyl (6-chloropyrimidin-4-yl)glycinate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.

    Biological Research: It serves as a tool in studying enzyme interactions and inhibition, particularly in the context of pyrimidine metabolism.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Methyl (6-chloropyrimidin-4-yl)glycinate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to the active site of enzymes or altering the conformation of proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, which in turn affects biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6-chloropyrimidin-4-yl)glycinate typically involves the reaction of 6-chloropyrimidine with glycine methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield dechlorinated derivatives.

    Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or amines in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: N-oxides.

    Reduction Products: Dechlorinated derivatives.

Mechanism of Action

The mechanism of action of Methyl (6-chloropyrimidin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. In pharmaceutical applications, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

    6-Chloropyrimidine: A precursor in the synthesis of Methyl (6-chloropyrimidin-4-yl)glycinate.

    Pyrimidine Derivatives: Compounds like 2-chloropyrimidine and 4-chloropyrimidine share structural similarities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its glycine ester moiety allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-9-6-2-5(8)10-4-11-6/h2,4H,3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNLKIOVRIFRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227346
Record name Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-57-3
Record name Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(6-chloro-4-pyrimidinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (6-chloropyrimidin-4-yl)glycinate
Reactant of Route 2
Reactant of Route 2
Methyl (6-chloropyrimidin-4-yl)glycinate
Reactant of Route 3
Reactant of Route 3
Methyl (6-chloropyrimidin-4-yl)glycinate
Reactant of Route 4
Reactant of Route 4
Methyl (6-chloropyrimidin-4-yl)glycinate
Reactant of Route 5
Reactant of Route 5
Methyl (6-chloropyrimidin-4-yl)glycinate
Reactant of Route 6
Reactant of Route 6
Methyl (6-chloropyrimidin-4-yl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.